molecular formula C18H19NO5 B2413174 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1210783-36-0

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B2413174
CAS No.: 1210783-36-0
M. Wt: 329.352
InChI Key: NYVPNUBQGJEKHB-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that features both ester and amide functional groups It is derived from 3-methoxybenzoic acid and 3-methoxybenzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the following steps:

    Esterification: 3-Methoxybenzoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-methoxybenzoate.

    Amidation: Ethyl 3-methoxybenzoate is then reacted with 3-methoxybenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-Methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its amide and ester functionalities.

    Medicine: Investigated for its potential as a drug candidate, particularly in the field of anti-inflammatory and analgesic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with biological targets through its amide and ester groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: A precursor in the synthesis of the compound.

    3-Methoxybenzylamine: Another precursor used in the synthesis.

    3-Methoxybenzaldehyde: A potential oxidation product.

Uniqueness

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to its dual functionality as both an ester and an amide. This allows it to participate in a wider range of chemical reactions and interactions compared to its precursors and similar compounds. Its structure also provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-15-7-3-5-13(9-15)11-19-17(20)12-24-18(21)14-6-4-8-16(10-14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVPNUBQGJEKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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